3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile
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Overview
Description
3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide in the presence of a base . The resulting trifluoromethylpyridine is then reacted with an azetidine derivative under suitable conditions to form the azetidine-pyridine intermediate. Finally, this intermediate undergoes a nucleophilic substitution reaction with benzonitrile to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The azetidine and benzonitrile moieties contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the azetidine and benzonitrile groups.
4-(Trifluoromethyl)benzonitrile: Contains the trifluoromethyl and benzonitrile groups but does not have the pyridine and azetidine moieties.
Azetidine derivatives: Various azetidine-based compounds with different substituents and functional groups.
Uniqueness
3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile is unique due to its combination of the trifluoromethyl-pyridine, azetidine, and benzonitrile moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)16-7-14(4-5-22-16)24-15-10-23(11-15)9-13-3-1-2-12(6-13)8-21/h1-7,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYPCDFMSLSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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